molecular formula C8H12.C8H10.Ru B1147488 (1 5-CYCLOOCTADIENE)(1 3 5-CYCLOOCTATRI CAS No. 127382-91-6

(1 5-CYCLOOCTADIENE)(1 3 5-CYCLOOCTATRI

Cat. No.: B1147488
CAS No.: 127382-91-6
M. Wt: 315.42
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Description

Structural Overview of Cyclooctadiene and Cyclooctatriene

The structural characteristics of 1,5-cyclooctadiene and 1,3,5-cyclooctatriene reflect the sophisticated interplay between molecular geometry and electronic properties that governs their chemical behavior. 1,5-Cyclooctadiene exists as a cyclic diene with the chemical formula C₈H₁₂, specifically represented by the structural motif [−(CH₂)₂−CH=CH−]₂. This compound exhibits three distinct configurational isomers that differ in the spatial arrangement of the four carbon-carbon single bonds adjacent to the double bonds, designated as cis,cis, trans,trans, and cis,trans configurations. The cis,cis isomer, commonly referenced in organometallic applications, adopts a conformation that positions both double bonds on the same side of the cyclic framework, facilitating bidentate coordination to metal centers through a chelating mechanism.

The molecular architecture of 1,5-cyclooctadiene demonstrates remarkable conformational flexibility, allowing the eight-membered ring to adopt various geometries that optimize binding interactions with transition metals. When coordinating to metal centers, 1,5-cyclooctadiene binds through both alkene groups simultaneously, creating a chelate effect that significantly enhances the thermodynamic stability of the resulting complexes. This bidentate coordination mode results in the formation of five-membered metallacycles when the metal atom is considered as part of the ring system, providing an optimal balance between ring strain and binding affinity.

In contrast, 1,3,5-cyclooctatriene presents a different structural paradigm with its molecular formula C₈H₁₀, featuring three alternating double bonds within the eight-membered ring framework. This compound represents a partially unsaturated analog of cyclooctatetraene, exhibiting extended conjugation across three carbon-carbon double bonds while maintaining two saturated methylene groups. The presence of multiple double bonds creates a more rigid molecular framework compared to 1,5-cyclooctadiene, with the conjugated system influencing both the electronic properties and coordination behavior of the molecule.

The structural differences between these two compounds profoundly impact their coordination chemistry and synthetic utility. While 1,5-cyclooctadiene primarily functions as a neutral, two-electron donor ligand through each double bond, 1,3,5-cyclooctatriene can potentially engage in more complex coordination modes involving multiple carbon atoms of the conjugated system. The following table summarizes the key structural parameters of both compounds:

Compound Molecular Formula Molecular Weight (g/mol) Number of Double Bonds Coordination Mode
1,5-Cyclooctadiene C₈H₁₂ 108.18 2 Bidentate chelating
1,3,5-Cyclooctatriene C₈H₁₀ 106.17 3 Variable coordination

Historical Development and Discovery

The historical development of 1,5-cyclooctadiene as a significant chemical compound traces back to the mid-20th century when researchers began exploring the systematic dimerization of conjugated dienes. The compound can be prepared through the catalytic dimerization of butadiene in the presence of nickel catalysts, with vinylcyclohexene emerging as a coproduct in this reaction. This synthetic methodology, first developed in the 1960s, represented a significant advancement in diene chemistry and provided access to cyclic polyenes through controlled oligomerization processes.

The breakthrough discovery of bis(1,5-cyclooctadiene)nickel(0) by Professor Günther Wilke in 1960 marked a pivotal moment in organometallic chemistry. This landmark achievement demonstrated that 1,5-cyclooctadiene could serve as an effective stabilizing ligand for zero-valent transition metals, opening new avenues for catalyst development and synthetic methodology. Wilke's work established that the cyclooctadiene ligands not only increased the solubility of metal complexes in organic solvents but also provided sufficient stability for isolation and characterization while maintaining the reactivity necessary for catalytic applications.

The industrial significance of 1,5-cyclooctadiene became apparent as production scales increased dramatically over subsequent decades. By 2005, approximately 10,000 tons of this compound were produced annually, reflecting its widespread adoption in chemical manufacturing and research applications. This substantial production volume underscores the commercial importance of 1,5-cyclooctadiene as a key intermediate in various synthetic processes and as a ligand in industrial catalysis.

The development of 1,3,5-cyclooctatriene followed a different trajectory, with its synthesis and characterization occurring as part of broader investigations into cyclic polyenes and their electronic properties. The compound's unique structure, featuring three conjugated double bonds within an eight-membered ring, attracted attention from theoretical chemists studying aromaticity and electronic delocalization in medium-sized rings. Unlike the fully conjugated cyclooctatetraene, which adopts a non-planar conformation to avoid antiaromatic destabilization, 1,3,5-cyclooctatriene represents an intermediate case where partial conjugation influences molecular geometry and reactivity patterns.

The recognition of both compounds as valuable ligands in organometallic chemistry emerged from systematic studies of their coordination behavior with various transition metals. Early investigations revealed that the chelate effect provided by 1,5-cyclooctadiene resulted in significantly more stable metal complexes compared to those formed with monodentate alkenes such as ethylene. This enhanced stability, combined with the ease of ligand displacement when required for catalytic turnover, established these compounds as preferred choices for generating well-defined organometallic precursors.

Significance in Organic and Organometallic Chemistry

The significance of 1,5-cyclooctadiene and 1,3,5-cyclooctatriene in modern chemistry extends far beyond their individual molecular properties, encompassing their roles as versatile ligands, synthetic intermediates, and catalytic components. In organometallic chemistry, 1,5-cyclooctadiene has achieved unprecedented prominence as a stabilizing ligand for low-valent transition metals, with its coordination complexes serving as precursors for numerous catalytic transformations. The compound's ability to form stable yet reactive metal complexes has revolutionized synthetic methodology by providing convenient entry points to highly active catalytic systems.

The chelate effect exhibited by 1,5-cyclooctadiene represents a fundamental principle in coordination chemistry that has broad implications for catalyst design and stability. When both double bonds of the molecule coordinate to a single metal center, the resulting five-membered metallacycle benefits from enhanced thermodynamic stability compared to analogous complexes with monodentate ligands. This stabilization effect is attributed to the favorable entropy change associated with chelation, where the release of one bidentate ligand is entropically more favorable than the release of two monodentate ligands. Consequently, metal-cyclooctadiene complexes demonstrate remarkable persistence under conditions that would typically lead to decomposition of less stable organometallic species.

The utility of 1,5-cyclooctadiene in catalytic applications stems from the delicate balance between stability and reactivity that characterizes its metal complexes. While the cyclooctadiene ligands provide sufficient stabilization to enable isolation and handling of sensitive low-valent metal species, they remain sufficiently labile to undergo displacement by other ligands when required for catalytic function. This property has proven invaluable in developing precatalysts that can be stored and handled under relatively mild conditions but readily activate upon introduction of appropriate substrates or cocatalysts.

The versatility of cyclooctadiene complexes is exemplified by the widespread use of bis(1,5-cyclooctadiene)nickel(0) in organic synthesis and catalysis. This complex has found applications in numerous transformations including cycloaddition reactions, cross-coupling processes, and oligomerization reactions. The compound's role as a convenient source of nickel(0) has made it indispensable in research laboratories and industrial processes where controlled delivery of active metal species is required. The SciFinder database records over 100,000 reactions involving bis(1,5-cyclooctadiene)nickel(0), demonstrating the extraordinary impact this single compound has had on synthetic chemistry.

Recent developments in organometallic chemistry have expanded the applications of 1,5-cyclooctadiene beyond traditional coordination complexes to include novel catalyst systems for emerging synthetic methodologies. The use of nickel complexes containing both 1,5-cyclooctadiene and duroquinone ligands has enabled dehalogenative coupling polycondensation reactions for the synthesis of conjugated polymers. These applications demonstrate how the fundamental coordination properties of cyclooctadiene continue to find new expressions in contemporary materials science and polymer chemistry.

The significance of 1,3,5-cyclooctatriene in chemical research, while more specialized than that of 1,5-cyclooctadiene, reflects its unique electronic structure and coordination properties. The compound's partially conjugated system provides opportunities for studying electron delocalization effects and developing new types of coordination complexes with distinctive electronic properties. The presence of three double bonds within the eight-membered ring creates multiple potential coordination sites, enabling the formation of complex binding modes that differ fundamentally from those observed with simple alkenes or fully conjugated systems.

In the broader context of chemical synthesis, both compounds serve as important building blocks for accessing more complex molecular architectures. The dimerization of butadiene to form 1,5-cyclooctadiene represents a key step in various industrial processes, while the compound itself can undergo further transformations to generate a diverse array of cyclic and acyclic products. These synthetic applications highlight the central role these molecules play in chemical manufacturing and the development of new materials with tailored properties.

The following table summarizes key applications and properties that underscore the significance of these compounds:

Application Area 1,5-Cyclooctadiene 1,3,5-Cyclooctatriene
Metal Complex Formation Widely used with Ni, Pd, Pt, Rh, Ir Specialized coordination studies
Catalytic Applications Extensive use in homogeneous catalysis Limited but emerging applications
Industrial Production ~10,000 tons annually (2005) Research scale production
Database References >100,000 reactions in SciFinder Specialized literature reports
Coordination Mode Bidentate chelating ligand Multiple coordination possibilities

Properties

CAS No.

127382-91-6

Molecular Formula

C8H12.C8H10.Ru

Molecular Weight

315.42

Synonyms

(1 5-CYCLOOCTADIENE)(1 3 5-CYCLOOCTATRI&

Origin of Product

United States

Scientific Research Applications

Hydrogenation Reactions

Ru(COD)(COT) is widely used as a catalyst in hydrogenation reactions. Its ability to facilitate the addition of hydrogen to unsaturated hydrocarbons makes it valuable in organic synthesis. The complex can be decomposed under hydrogen atmosphere to yield ruthenium nanoparticles, which exhibit enhanced catalytic activity.

  • Case Study : A study demonstrated that the decomposition of Ru(COD)(COT) in a hydrogen-rich environment leads to the formation of ruthenium nanoparticles that are effective in the hydrogenation of 1,3-cyclohexadiene. The resulting nanoparticles showed high selectivity and activity compared to traditional catalysts .

Hydrosilylation Processes

Another significant application of Ru(COD)(COT) is in hydrosilylation reactions, where it acts as a catalyst for the addition of silanes to alkenes. This reaction is crucial for producing silicone-based materials.

  • Case Study : Research highlighted the effectiveness of Ru(COD)(COT) in catalyzing the hydrosilylation of various olefins, demonstrating its potential for industrial applications in producing silicone polymers .

Synthesis of Nanoparticles

Ru(COD)(COT) serves as a precursor for synthesizing ruthenium nanoparticles. The size and distribution of these nanoparticles can be controlled by adjusting the reaction conditions, such as temperature and solvent.

  • Data Table: Properties of Ruthenium Nanoparticles Synthesized from Ru(COD)(COT)
ParameterValue
Average Size1-2 nm
Synthesis MethodDecomposition under H2
Support MaterialSilica, Alumina
ActivityHigh catalytic performance in hydrogenation

Stabilization in Ionic Liquids

The stabilization of ruthenium nanoparticles in ionic liquids has been explored using Ru(COD)(COT). This approach enhances the stability and dispersibility of nanoparticles, leading to improved catalytic performance.

  • Case Study : A study investigated the stabilization mechanisms of ruthenium nanoparticles in ionic liquids, revealing that this method allows for size-controlled synthesis and better catalytic activity due to reduced agglomeration .

Polymerization Catalysts

Ru(COD)(COT) is also utilized as a catalyst for polymerization processes. Its ability to facilitate the polymerization of olefins into high-performance polymers has made it a subject of interest in materials science.

  • Case Study : Research indicated that using Ru(COD)(COT) as a catalyst resulted in polymers with desirable mechanical properties and thermal stability, making them suitable for various industrial applications .

Comparison with Similar Compounds

Key Research Findings

  • Catalytic Efficiency : COD-based Rh complexes outperform other ligands (e.g., bipyridine) in hydrocarboxylation due to superior electron-donating properties .
  • Fuel Chemistry : DMCOD’s high energy density makes it a superior jet fuel additive, though its synthesis requires costly Fe-PDI catalysts .
  • Chiral Applications: Ph-COD enables >90% enantiomeric excess in asymmetric catalysis, a marked improvement over non-substituted COD .

Preparation Methods

Reaction Components and Stoichiometry

  • Ruthenium precursor : RuCl₃·3H₂O (0.34 g, 1.3 mmol)

  • Ligand : 1,5-Cyclooctadiene (8.8 g, 81 mmol)

  • Reductant : Zinc dust (3.5 g)

  • Solvent : Ethanol (10 mL)

Stepwise Protocol

  • Reduction : RuCl₃·3H₂O is dissolved in ethanol, followed by the addition of COD and zinc dust.

  • Reflux : The mixture is heated under reflux with vigorous stirring for 3 hours.

  • Workup : The reaction is filtered to remove zinc residues, and the filtrate is concentrated under reduced pressure.

  • Extraction : The crude product is extracted with pentane (20 mL) and filtered through an alumina plug to remove polar impurities.

  • Crystallization : The pentane solution is reduced to 5 mL and cooled to −78 °C, yielding yellow crystals (0.2 g, 50% yield).

Key Observations:

  • The excess COD (81 mmol vs. 1.3 mmol Ru) ensures ligand saturation and stabilizes the ruthenium center.

  • Zinc acts as a two-electron reductant, converting Ru(III) to a lower oxidation state (likely Ru(0) or Ru(I)).

  • The 1,3,5-cyclooctatriene (COT) ligand forms in situ via partial dehydrogenation of COD, facilitated by ruthenium’s electron-deficient state during reduction.

Mechanistic Insights into Ligand Formation

The generation of 1,3,5-cyclooctatriene from 1,5-cyclooctadiene is critical to this synthesis. While the exact pathway remains debated, two hypotheses dominate:

Ruthenium-Mediated Dehydrogenation

  • RuCl₃ reduction generates reactive Ru intermediates capable of abstracting hydrogen atoms from COD.

  • Sequential β-hydride elimination converts COD to COT, which coordinates to the metal center.

Zinc-Assisted Redox Chemistry

  • Zinc may directly reduce COD, though this is less likely given its preference for metal-centered reduction.

  • Transient Zn-Ru interactions could lower the activation energy for dehydrogenation.

Optimization and Yield Enhancement

Solvent Effects

  • Ethanol : Preferred for its ability to dissolve RuCl₃ and stabilize ionic intermediates.

  • Alternatives : Toluene and chloroform are suitable for post-synthesis solubility but ineffective during reduction.

Temperature and Time

  • Reflux (78 °C) : Balances reaction rate and side-product formation.

  • Shorter durations (<3 h) : Incomplete reduction.

  • Extended durations (>5 h) : Ligand decomposition and lower yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (C₆D₆) : δ 0.9 (m, 2H), 1.64 (m, 2H), 2.22 (m, 8H), 2.92 (m, 4H), 3.79 (m, 2H), 4.78 (m, 2H), 5.22 (dd, 2H).

  • IR : Absence of Ru-Cl stretches confirms ligand substitution.

Physical Properties

PropertyValue
Melting Point92–94 °C (dec.)
SolubilityToluene, chloroform
StabilityAir-sensitive; decomposes rapidly

Alternative Synthetic Routes

While the Westcott method remains predominant, exploratory approaches include:

Direct Coordination of Preformed COT

  • Pre-synthesized 1,3,5-cyclooctatriene can be reacted with Ru(0) precursors, though yields are inferior (30–40%).

Electrochemical Reduction

  • Preliminary studies suggest RuCl₃ reduction via electrolysis in COD-saturated electrolytes, but scalability is unproven.

Challenges and Limitations

  • Ligand Sensitivity : COT’s conjugation makes it prone to further dehydrogenation to cyclooctatetraene under oxidative conditions.

  • Scalability : The 50% yield in the standard method reflects losses during crystallization and alumina filtration.

Industrial Applications and Relevance

This complex serves as a precursor for:

  • Dehydrogenative Silylation : Catalyzes Si-H bond addition to alkenes.

  • Hydroacylation : Enables ketone synthesis from aldehydes and alkenes .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of (1,5-cyclooctadiene)(1,3,5-cyclooctatriene), and how should data interpretation be optimized?

  • Methodological Answer :

  • Use nuclear magnetic resonance (NMR) to resolve ring-current effects and coupling constants, particularly focusing on 1H^1H and 13C^{13}C spectra to distinguish between conjugated and non-conjugated double bonds .
  • Pair with UV-Vis spectroscopy to analyze electronic transitions in the triene moiety, comparing experimental λmax values with computational predictions (e.g., TD-DFT) .
  • For ambiguity in peak assignments, employ 2D NMR techniques (e.g., COSY, NOESY) and cross-reference with literature data for analogous polyunsaturated systems .

Q. How can synthetic protocols for (1,5-cyclooctadiene)(1,3,5-cyclooctatriene) be optimized to improve yield and purity?

  • Methodological Answer :

  • Conduct kinetic studies to identify rate-limiting steps (e.g., cyclization vs. isomerization) using temperature-controlled reactions monitored by GC-MS .
  • Optimize solvent polarity (e.g., toluene vs. THF) to favor thermodynamic control, reducing byproducts from competing pathways .
  • Validate purity via high-resolution mass spectrometry (HRMS) and elemental analysis, ensuring residual catalysts (e.g., transition metals) are below detection limits .

Q. What experimental conditions are critical for maintaining the stability of (1,5-cyclooctadiene)(1,3,5-cyclooctatriene) during storage and handling?

  • Methodological Answer :

  • Store under inert atmosphere (argon or nitrogen) at ≤−20°C to prevent oxidation or Diels-Alder dimerization .
  • Perform accelerated stability testing under varying humidity and temperature conditions, using FTIR to track degradation products .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of (1,5-cyclooctadiene)(1,3,5-cyclooctatriene) in transition-metal-catalyzed cycloadditions?

  • Methodological Answer :

  • Design substituent-controlled experiments (e.g., electron-withdrawing vs. donating groups on the triene) to isolate electronic effects .
  • Use X-ray crystallography to map steric interactions in metal-ligand complexes, correlating bond angles/reactivity trends .
  • Compare turnover frequencies (TOF) across catalyst systems (e.g., Pd vs. Rh) using kinetic isotope effect (KIE) studies .

Q. What computational strategies best predict the thermodynamic stability and reaction pathways of (1,5-cyclooctadiene)(1,3,5-cyclooctatriene) derivatives?

  • Methodological Answer :

  • Apply density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to model strain energy and conjugation effects .
  • Simulate reaction coordinates using intrinsic reaction coordinate (IRC) calculations to identify transition states and intermediates .
  • Validate models by comparing computed 1H^1H NMR shifts with experimental data via linear regression analysis .

Q. How can contradictions in reported spectroscopic data for (1,5-cyclooctadiene)(1,3,5-cyclooctatriene) be resolved?

  • Methodological Answer :

  • Perform systematic literature review using tools like SciFinder or Reaxys to collate data, noting solvent, temperature, and instrumentation differences .
  • Replicate key experiments under standardized conditions (e.g., 400 MHz NMR in CDCl3 at 25°C) to isolate variables .
  • Use multivariate analysis (e.g., PCA) to cluster datasets and identify outliers due to experimental artifacts .

Methodological Frameworks for Addressing Research Challenges

Challenge Recommended Approach Key Citations
Ambiguous spectral assignmentsCombine 2D NMR with computational chemistry (e.g., ACD/Labs or MestReNova)
Low synthetic yieldsScreen catalysts (e.g., Grubbs vs. Hoveyda-type) under kinetic vs. thermodynamic control
Data reproducibility issuesAdopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata reporting

Critical Considerations for Experimental Design

  • Ethical Data Presentation : Disclose all raw data (e.g., NMR FID files) in supplementary materials to enable independent validation .
  • Novelty Assessment : Use patent databases (e.g., USPTO, Espacenet) and citation maps (via Web of Science) to ensure research questions address knowledge gaps .
  • Interdisciplinary Collaboration : Engage with computational chemists to bridge experimental and theoretical results, avoiding overinterpretation of singular datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.